An In-depth Technical Guide to the Chemical Structure of (R)-Rivastigmine (D6 tartrate)
An In-depth Technical Guide to the Chemical Structure of (R)-Rivastigmine (D6 tartrate)
This guide provides a comprehensive technical overview of the chemical structure, properties, and analytical methodologies pertinent to (R)-Rivastigmine (D6 tartrate). It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this isotopically labeled compound.
Introduction: The Significance of (R)-Rivastigmine (D6 tartrate)
(R)-Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor, primarily utilized for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] The therapeutic effect of Rivastigmine is attributed to its ability to increase the concentration of acetylcholine, a key neurotransmitter, by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3][4]
The subject of this guide, (R)-Rivastigmine (D6 tartrate), is a deuterated analog of Rivastigmine. The "D6" designation signifies the replacement of six hydrogen atoms with deuterium, the stable isotope of hydrogen.[5] This isotopic labeling is of paramount importance in several areas of pharmaceutical research:
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Pharmacokinetic Studies: Deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry (LC-MS), enabling precise and accurate determination of the drug's concentration in biological matrices.[6][7] The mass difference between the deuterated standard and the non-deuterated analyte allows for clear differentiation by the mass spectrometer, correcting for variations during sample preparation and analysis.[6][7]
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Metabolic Profiling: The deuterium kinetic isotope effect (KIE) can be leveraged to investigate the metabolic pathways of a drug.[8][9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like cytochrome P450.[10] By strategically placing deuterium atoms at sites of metabolism, the rate of metabolic conversion can be slowed, potentially leading to an improved pharmacokinetic profile.[8][9]
The tartrate salt form of Rivastigmine is a white to off-white, fine crystalline powder that is both lipophilic and hydrophilic.[1][3] This salt formation enhances the stability and handling of the active pharmaceutical ingredient.
Chemical Structure and Properties
The chemical name for (R)-Rivastigmine (D6 tartrate) is (S)-ethylmethyl-carbamic acid, 3-[1-[di(methyl-d3)amino]ethyl]phenyl ester, 2R,3R-dihydroxybutanedioate.[5] The "(R)" designation in the topic refers to the stereochemistry of the tartaric acid, while the active rivastigmine moiety possesses the (S) configuration at its chiral center.[11][12]
The six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.[5][13]
2D Chemical Structure
Caption: Mechanism of action of (R)-Rivastigmine.
Analytical Methodologies
The characterization and quantification of (R)-Rivastigmine (D6 tartrate) rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity and stability of Rivastigmine tartrate. [14][15]A typical reversed-phase HPLC method would involve:
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Column: C18 or C8 column. [14][15]* Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). [14]* Detection: UV detection at a wavelength of approximately 214 nm or 220 nm. [14][15]* Column Temperature: Often elevated (e.g., 50°C) to improve peak shape and reduce analysis time. [14][15] Experimental Protocol: Stability-Indicating HPLC Assay
This protocol is a representative example for the analysis of Rivastigmine tartrate.
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Preparation of Standard Solution: Accurately weigh and dissolve (R)-Rivastigmine (D6 tartrate) in a suitable diluent (e.g., water) to a known concentration.
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Preparation of Sample Solution: Prepare the sample containing (R)-Rivastigmine (D6 tartrate) in the same diluent.
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Chromatographic Conditions:
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Column: Apollo C18, 5 µm, 150 mm × 4.6 mm. [14] * Mobile Phase: 20% v/v acetonitrile in water containing 0.1% trifluoroacetic acid. [14] * Flow Rate: 1.5 mL/min. [14] * Column Temperature: 50°C. [14] * Injection Volume: 50 µL. [14] * Detection: 214 nm. [14]4. Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Quantification: Calculate the concentration of (R)-Rivastigmine (D6 tartrate) in the sample by comparing its peak area to that of the standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for the structural confirmation and quantification of (R)-Rivastigmine (D6 tartrate). [6][16]
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Structural Elucidation: High-resolution mass spectrometry provides the accurate mass of the molecular ion, confirming the elemental composition and the incorporation of six deuterium atoms. Fragmentation patterns can further verify the structure.
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Quantitative Analysis: As an internal standard, a known amount of (R)-Rivastigmine (D6 tartrate) is added to samples containing non-deuterated Rivastigmine. The ratio of the peak areas of the analyte and the deuterated standard is used to construct a calibration curve for accurate quantification. [6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural characterization of (R)-Rivastigmine (D6 tartrate). [16]
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¹H NMR: The absence of signals corresponding to the N-methyl protons and the altered integration of the remaining signals would confirm the D6 labeling.
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¹³C NMR: The signals for the deuterated methyl carbons would be observed as triplets (due to coupling with deuterium, which has a spin of 1) and would be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.
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²H NMR: A single resonance in the deuterium NMR spectrum would definitively confirm the presence and chemical environment of the deuterium atoms.
Synthesis and Isotopic Purity
The synthesis of deuterated compounds can be achieved through various methods, including direct H/D exchange or the use of deuterated reagents during the synthetic process. [6]For (R)-Rivastigmine (D6 tartrate), the deuteration is on the N,N-dimethylamino group, which can be introduced using a deuterated methylating agent.
The isotopic purity of (R)-Rivastigmine (D6 tartrate) is a critical parameter, especially when used as an internal standard. [6]It is typically assessed by mass spectrometry, which can determine the distribution of different deuterated species (d1 to d6). [5]A high isotopic purity (e.g., ≥99% deuterated forms) is desirable for accurate quantification. [5]
Conclusion
(R)-Rivastigmine (D6 tartrate) is a vital tool in the research and development of Rivastigmine. Its well-defined chemical structure, characterized by the specific placement of six deuterium atoms on the dimethylamino moiety and its formation as a tartrate salt, underpins its utility. The application of this isotopically labeled compound in pharmacokinetic and metabolic studies, facilitated by advanced analytical techniques such as HPLC, LC-MS, and NMR, enables a deeper understanding of the parent drug's behavior in biological systems. This technical guide provides a foundational understanding for scientists and researchers working with this important molecule.
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